3-Chloro-N-methylaniline hydrochloride
Overview
Description
3-Chloro-N-methylaniline hydrochloride, also known as 3-Chloro-N-méthylaniline, chlorhydrate, is a compound with the molecular formula CHClN . It has an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da . It is also known as a secondary amine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CHClN . The average mass is 178.059 Da, and the monoisotopic mass is 177.011200 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.06 g/mol . More specific properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Macromolecular Binding and Metabolism : The carcinogen 4-chloro-2-methylaniline, closely related to 3-Chloro-N-methylaniline hydrochloride, shows significant binding to proteins, DNA, and RNA in rat liver. This suggests potential implications in understanding the mechanism of action and activation of such compounds (Hill, Shih, & Struck, 1979).
Spectral Analysis and Ab Initio Calculations : Fourier transform infrared (FTIR) and FT-Raman spectral analysis of compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, which are structurally similar to this compound, have been conducted. These studies provide insights into the vibrational modes and molecular structure of these compounds, which can be crucial in chemical research (Arjunan & Mohan, 2008).
Synthesis and Antioxidant Activities : Novel compounds synthesized using derivatives of chloro-methylaniline, including this compound, have been shown to exhibit promising antioxidant activities. This indicates potential applications in pharmacology and biochemistry (Topçu, Ozen, Bal, & Taş, 2021).
Neoplasia in Rats from Oral Administration : Studies on the carcinogenic potential of related compounds like 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylene-bis(2-methylaniline) in rats have implications for understanding the potential health risks associated with this compound (Stula, Sherman, Zapp, & Clayton, 1975).
Catalysis in Organic Chemistry : Research into the catalytic properties of manganese complexes in reactions with olefins, where compounds like this compound might be used, highlights potential applications in synthetic chemistry (Zhang, Loebach, Wilson, & Jacobsen, 1990).
Absorption and Excretion in Birds : Studies on the absorption, distribution, and excretion of 3-Chloro-4-methylaniline hydrochloride in birds reveal insights into the environmental impact and toxicology of this chemical (Goldade, Tessari, & Johnston, 2004).
Synthesis and Characterization : The synthesis and characterization of derivatives of N-methylaniline, including those involving chloro substitution, provide foundational knowledge for chemical research and development (Zhong-cheng & Shu, 2002).
Safety and Hazards
The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with appropriate safety measures.
Mechanism of Action
Target of Action
3-Chloro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine
Mode of Action
It is known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the target’s function or activity.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (178059 Da ) and its solubility may influence its ADME properties. For instance, its relatively low molecular weight may facilitate its absorption and distribution in the body.
Properties
IUPAC Name |
3-chloro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIRCWXUTXYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610583 | |
Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152428-07-4 | |
Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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